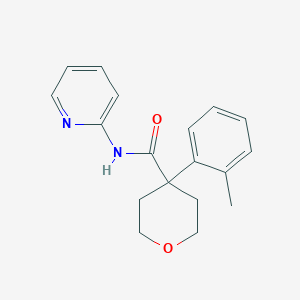
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'PODXL inhibitor' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future research directions.
Wirkmechanismus
PODXL inhibitor works by inhibiting the expression of PODXL, a protein that is overexpressed in many types of cancer cells. This protein plays a crucial role in cancer cell migration and invasion, and its inhibition leads to the suppression of these processes.
Biochemical and Physiological Effects:
PODXL inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PODXL inhibitor in lab experiments include its high specificity and potency, making it an ideal candidate for cancer research. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future research directions for PODXL inhibitor. One potential area of research is the development of new and more efficient synthesis methods for the compound. Additionally, further studies are needed to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Finally, the development of new and more potent PODXL inhibitors is an area of active research.
In conclusion, 4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide, also known as PODXL inhibitor, is a promising compound that has gained significant attention in the scientific community. Its potential applications in cancer treatment, along with its mechanism of action, biochemical and physiological effects, and future research directions make it a valuable candidate for further study.
Synthesemethoden
The synthesis of 4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide involves several steps, including the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-chloride. This is followed by the reaction of pyridine-2-chloride with 4-(2-methylphenyl)oxalyl chloride to form 4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxylic acid. Finally, the acid is treated with ammonia to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
PODXL inhibitor has been studied for its potential application in cancer treatment. It has been found to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-2-3-7-15(14)18(9-12-22-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOMHXDBQXEUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
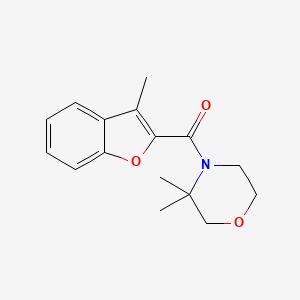
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
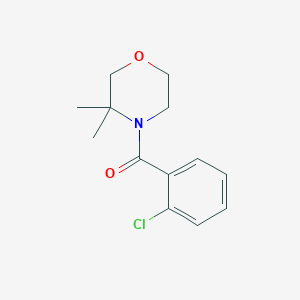
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
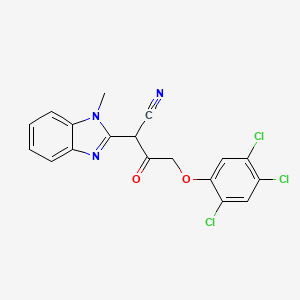
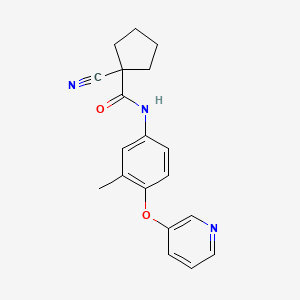
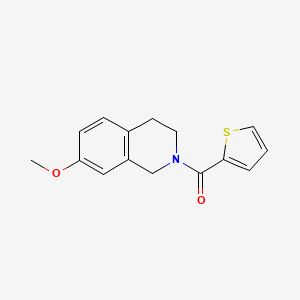

![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)
